![molecular formula C21H17FN4O2 B243634 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243634.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide, also known as FMBA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzotriazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer research, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been shown to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In Alzheimer's disease research, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models. In environmental science, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been shown to be a highly sensitive and selective fluorescent probe for the detection of heavy metal ions in water.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields of scientific research. However, there are also limitations to using N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide. In medicinal chemistry, further research is needed to fully understand the potential of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide as a drug candidate for the treatment of cancer and other diseases. In materials science, further research is needed to explore the potential applications of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide in the synthesis of organic semiconductors and optoelectronic materials. In environmental science, further research is needed to optimize the use of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide as a fluorescent probe for the detection of heavy metal ions in water.
Conclusion
In conclusion, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a promising compound that has gained significant attention in scientific research. Its synthesis method is relatively simple and efficient, and it has potential applications in various fields of scientific research. Further research is needed to fully understand the potential of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide and to explore its future directions.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazole-5-amine in the presence of triethylamine. The reaction results in the formation of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide as a white solid with a high yield. The synthesis method is relatively simple and efficient, making N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been used as a building block for the synthesis of organic semiconductors and optoelectronic materials. In environmental science, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
Molekularformel |
C21H17FN4O2 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H17FN4O2/c1-13-11-19-20(25-26(24-19)16-7-5-15(22)6-8-16)12-18(13)23-21(27)14-3-9-17(28-2)10-4-14/h3-12H,1-2H3,(H,23,27) |
InChI-Schlüssel |
ZPHQTNWQDNJRIN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.